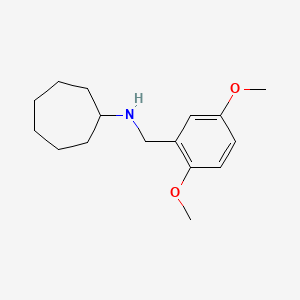
ethyl N-(3-nitrophenyl)sulfonylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl N-(3-nitrophenyl)sulfonylcarbamate: is a chemical compound with the molecular formula C9H10N2O6S and a molecular weight of 274.25 g/mol . This compound is known for its unique structural features, which include a carbamic acid moiety and a nitrophenylsulfonyl group. It is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-(3-nitrophenyl)sulfonylcarbamate typically involves the reaction of ethyl carbamate with m-nitrophenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions: ethyl N-(3-nitrophenyl)sulfonylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding acid.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of m-aminophenylsulfonyl carbamic acid ethyl ester.
Reduction: Formation of the corresponding acid and alcohol.
Substitution: Formation of various substituted carbamic acid derivatives.
Wissenschaftliche Forschungsanwendungen
ethyl N-(3-nitrophenyl)sulfonylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl N-(3-nitrophenyl)sulfonylcarbamate involves its interaction with specific molecular targets and pathways. The nitrophenylsulfonyl group can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- CARBAMIC ACID, ((p-NITROPHENYL)SULFONYL)-, ETHYL ESTER
- CARBAMIC ACID, ((o-NITROPHENYL)SULFONYL)-, ETHYL ESTER
- CARBAMIC ACID, ((m-NITROPHENYL)SULFONYL)-, METHYL ESTER
Comparison: ethyl N-(3-nitrophenyl)sulfonylcarbamate is unique due to its specific structural configuration, which influences its reactivity and applications Compared to its para- and ortho-nitrophenyl analogs, the meta-nitrophenyl derivative exhibits different chemical and biological properties
Eigenschaften
CAS-Nummer |
22819-24-5 |
|---|---|
Molekularformel |
C9H10N2O6S |
Molekulargewicht |
274.25 g/mol |
IUPAC-Name |
ethyl N-(3-nitrophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C9H10N2O6S/c1-2-17-9(12)10-18(15,16)8-5-3-4-7(6-8)11(13)14/h3-6H,2H2,1H3,(H,10,12) |
InChI-Schlüssel |
SLZGNLCNDUCQFA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
Kanonische SMILES |
CCOC(=O)NS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
Key on ui other cas no. |
22819-24-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(2-propen-1-yloxy)-3-buten-1-yl]Benzene](/img/structure/B1617885.png)


![Methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1617889.png)


![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2e)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B1617892.png)







